4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid
Description
4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid is a fluorinated aromatic sulfonic acid characterized by a branched difluoropropyl substituent at the para position of the benzene ring. The sulfonic acid group (-SO₃H) confers strong acidity, while the fluorine atoms enhance electronegativity and chemical stability. Such methods suggest that the target compound could be synthesized using fluorinated alkyl halides or related precursors.
Properties
Molecular Formula |
C9H10F2O3S |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
4-(1,1-difluoropropan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C9H10F2O3S/c1-6(9(10)11)7-2-4-8(5-3-7)15(12,13)14/h2-6,9H,1H3,(H,12,13,14) |
InChI Key |
UYOIHDXOQCJAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid typically involves the sulfonation of a suitable aromatic precursor. One common method is the reaction of 4-(1,1-Difluoropropan-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Formation of Sulfonamides: Reaction with amines can form sulfonamides, which are important intermediates in pharmaceutical synthesis.
Reduction and Oxidation: The compound can undergo reduction to form the corresponding sulfonic acid derivatives or oxidation to form sulfonyl chlorides.
Common Reagents and Conditions: Typical reagents include sulfur trioxide, chlorosulfonic acid, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Scientific Research Applications
Anticancer Research
One of the most prominent applications of 4-(1,1-difluoropropan-2-yl)benzenesulfonic acid is in the development of targeted cancer therapies. This compound has been investigated as a potential ligand in the design of selective estrogen receptor degraders (SERDs). In particular, it has shown promise in preclinical studies for treating estrogen receptor-positive breast cancer by effectively degrading the estrogen receptor α (ERα) .
Case Study: ERD-3111 Development
The compound was part of a research initiative that led to the discovery of ERD-3111, a potent orally bioavailable SERD. In vivo studies demonstrated that ERD-3111 could inhibit tumor growth in mouse models with both wild-type and mutated ERα . The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further clinical evaluation.
Surfactants and Cleaning Agents
4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid is utilized in the formulation of surfactants due to its effective wetting and emulsifying properties. It is commonly incorporated into cleaning agents used in both domestic and industrial settings, such as laundry detergents and hard surface cleaners .
| Application | Concentration | Use Case |
|---|---|---|
| Laundry Detergents | Up to 10% | Cleaning fabrics |
| Hard Surface Cleaners | Up to 5% | Cleaning surfaces like countertops |
| Food Contact Sanitizers | Varies | Sanitizing food preparation areas |
Agricultural Chemicals
In agriculture, this compound serves as an inert ingredient in pesticide formulations. Its surfactant properties enhance the effectiveness of active ingredients by improving their spread and adherence on plant surfaces .
Regulatory Status and Safety
4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid has been assessed for safety in various applications. Regulatory bodies have classified it as safe for use in cosmetic products at concentrations up to 15% . Moreover, it is included in lists of approved food additives for use as a sanitizing agent on food contact surfaces .
Summary of Findings
The applications of 4-(1,1-difluoropropan-2-yl)benzenesulfonic acid span across medicinal chemistry and industrial sectors. Its role as a potential therapeutic agent against breast cancer highlights its significance in advancing cancer treatment options. Additionally, its utility in cleaning products and agricultural formulations underscores its versatility as a functional chemical.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. The sulfonic acid group is highly polar, allowing it to interact with a wide range of molecular targets, including enzymes and proteins. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in biochemical research .
Comparison with Similar Compounds
Comparison with Perfluorinated Benzenesulfonic Acids
Perfluorinated analogs, such as sodium 4-[(heptadecafluorononenyl)oxy]benzenesulfonate , feature long perfluoroalkyl chains. These compounds exhibit extreme hydrophobicity and thermal stability due to strong C-F bonds. In contrast, the shorter difluoropropyl group in 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid likely reduces hydrophobicity but retains some fluorocarbon-driven stability. Applications diverge significantly: perfluorinated sulfonates are used in firefighting foams and surfactants, while the difluoropropyl variant may find niche roles in pharmaceuticals or specialty surfactants where shorter fluorinated chains are advantageous .
Comparison with Alkyl-Substituted Benzenesulfonic Acids
Branched C12 alkylbenzenesulfonic acids (e.g., 4-(10-methylundecyl)benzenesulfonic acid) are widely used as surfactants in detergents . The difluoropropyl substituent introduces fluorine atoms, which increase electronegativity and acidity compared to purely alkyl chains. This enhances solubility in polar solvents and may improve micelle formation efficiency. However, the shorter chain length of the difluoropropyl group could reduce surfactant performance in nonpolar environments compared to longer alkyl chains .
Comparison with Aromatic and Functionalized Derivatives
- 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid: This compound acts as a thermal response switch due to intramolecular hydrogen bonding between the amino and hydroxy groups . The difluoropropyl variant lacks such hydrogen-bonding capacity but may exhibit unique conformational rigidity due to steric effects from fluorine atoms.
- Azo-functionalized sulfonates (e.g., sodium 4-(dimethylamino)azobenzene-4'-sulfonate): These compounds are chromophoric, enabling applications in dyes and sensors .
Comparison with Sulfonate Salts
Salts like (1R,2S)-2-fluorocyclopropanamine 4-methylbenzenesulfonate and 4-[(2S)-4-methylmorpholin-2-yl]phenol benzenesulfonate demonstrate the versatility of sulfonic acids in forming stable salts for pharmaceutical use. The difluoropropyl group’s electronegativity may enhance salt solubility in organic solvents compared to non-fluorinated analogs, though this depends on counterion selection.
Biological Activity
4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid, a fluorinated aromatic sulfonic acid, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of fluorinated organic compounds that have demonstrated significant pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid can be represented as follows:
- Chemical Formula: C10H10F2O3S
- Molecular Weight: 248.25 g/mol
The presence of fluorine atoms in the structure is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to their biological activity.
Research indicates that fluorinated compounds can affect various biological pathways. The following mechanisms have been proposed for 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid:
- Inhibition of Glycolysis: Similar to other fluorinated derivatives, this compound may inhibit key glycolytic enzymes, impacting energy metabolism in cancer cells. This mechanism is particularly relevant in aggressive cancers like glioblastoma multiforme (GBM) where glycolysis is upregulated .
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The sulfonic acid group may play a crucial role in disrupting bacterial cell membranes .
Biological Activity Data
The biological activity of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid has been evaluated through various experimental approaches. Below is a summary table of key findings from recent studies:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid, researchers found that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Metabolism
A separate investigation focused on the anticancer effects of this compound on glioblastoma cells. The results indicated that treatment with 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid resulted in a marked reduction in cell viability and induced apoptosis. The study concluded that the compound's ability to inhibit glycolysis could be harnessed for therapeutic strategies against metabolic-dependent cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
